molecular formula C21H17N3O3S B11297352 N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11297352
M. Wt: 391.4 g/mol
InChI Key: RUKLBHRDZCLGBG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, and thiophene moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring, followed by the introduction of the thiophene group and subsequent coupling with the phenoxyacetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, often facilitated by catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the tailored modification of the compound’s structure and properties.

Scientific Research Applications

N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical processes and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific diseases or conditions.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can be compared with other similar compounds, such as:

  • N-(4-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

These compounds share structural similarities but differ in specific functional groups or ring systems, which can influence their chemical behavior and applications. The unique combination of oxadiazole and thiophene moieties in this compound sets it apart, offering distinct advantages in certain research and industrial contexts.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C21H17N3O3S/c1-14-8-10-15(11-9-14)22-19(25)13-26-17-6-3-2-5-16(17)20-23-21(27-24-20)18-7-4-12-28-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

RUKLBHRDZCLGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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